molecular formula C10H19Cl2N3O2 B13481980 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride

2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride

Cat. No.: B13481980
M. Wt: 284.18 g/mol
InChI Key: ZUKKMJHXNWNHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a diazepane ring and a chloroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride typically involves the reaction of 2-chloroacetyl chloride with a diazepane derivative. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like acetic acid . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block sodium channels, similar to the mechanism of action of local anesthetics like lidocaine .

Properties

Molecular Formula

C10H19Cl2N3O2

Molecular Weight

284.18 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C10H18ClN3O2.ClH/c1-12-9(15)8-13-3-2-4-14(6-5-13)10(16)7-11;/h2-8H2,1H3,(H,12,15);1H

InChI Key

ZUKKMJHXNWNHLZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCCN(CC1)C(=O)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.